molecular formula C27H27N3O7 B12384120 Z-FG-NHO-BzOME

Z-FG-NHO-BzOME

Cat. No.: B12384120
M. Wt: 505.5 g/mol
InChI Key: MWMGBOYXKWUFNQ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-FG-NHO-BzOME is a chemical compound known for its role as a cysteine protease inhibitor. It selectively inhibits cathepsin B, cathepsin L, cathepsin S, and papain . This compound is widely used in scientific research due to its ability to modulate the activity of these proteases, which are involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The exact synthetic route and reaction conditions can vary, but generally, it involves the use of specific reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of Z-FG-NHO-BzOME would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated systems and advanced analytical methods would be essential to maintain the high standards required for industrial production .

Chemical Reactions Analysis

Types of Reactions

Z-FG-NHO-BzOME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Z-FG-NHO-BzOME has a wide range of applications in scientific research:

    Chemistry: It is used as a tool to study the activity of cysteine proteases and to develop new inhibitors.

    Biology: It helps in understanding the role of proteases in various biological processes, including cell signaling and apoptosis.

    Medicine: It is investigated for its potential therapeutic applications in diseases where protease activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of new drugs and in the study of protease-related pathways.

Mechanism of Action

Z-FG-NHO-BzOME exerts its effects by selectively inhibiting cysteine proteases, including cathepsin B, cathepsin L, cathepsin S, and papain. These proteases play crucial roles in various cellular processes, such as protein degradation, cell signaling, and apoptosis. By inhibiting these enzymes, this compound can modulate these processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-FG-NHO-BzOME is unique due to its selective inhibition of specific cysteine proteases, making it a valuable tool for studying these enzymes in detail. Its high purity and well-characterized activity profile further enhance its utility in scientific research .

Properties

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

IUPAC Name

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] 4-methoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1

InChI Key

MWMGBOYXKWUFNQ-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.